8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

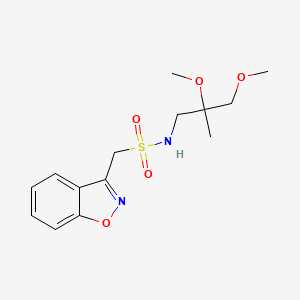

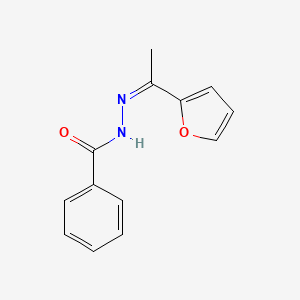

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline is a synthetic organic compound that features a quinoline core substituted with a sulfonyl group linked to an azetidine ring, which is further connected to a 1,2,3-triazole moiety

Mécanisme D'action

- However, based on the presence of a triazole ring, it’s possible that the compound interacts with enzymes involved in biological processes, such as DNA replication, protein synthesis, or signal transduction pathways .

- It may inhibit enzymatic activity, alter protein conformation, or interfere with cellular signaling pathways. Further studies are needed to elucidate the precise mode of action .

- The compound could impact pathways related to cell growth, inflammation, or metabolism. Additional research is necessary to identify specific pathways .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Analyse Biochimique

Biochemical Properties

It is known that 1,2,3-triazoles, the family of compounds to which it belongs, have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Cellular Effects

Related compounds have shown a wide range of effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 1,2,3-triazoles can have a wide range of interactions with biomolecules, including binding interactions, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline in animal models have not yet been studied. Related compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes and cofactors .

Transport and Distribution

Related compounds have been studied for their interactions with transporters and binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Related compounds have been studied for their localization to specific compartments or organelles, including any targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Sulfonyl Group: The quinoline derivative is then sulfonylated using sulfonyl chlorides under basic conditions, typically using pyridine or triethylamine as the base.

Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the sulfonylated quinoline.

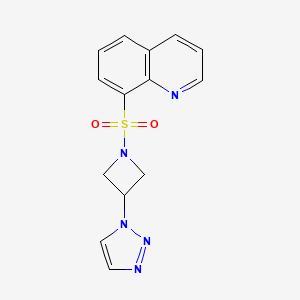

Click Chemistry for Triazole Formation: The final step involves the formation of the 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This step requires an azide and an alkyne precursor, with copper sulfate and sodium ascorbate as catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the Skraup synthesis and click chemistry steps to enhance yield and reduce reaction times. Additionally, the use of automated systems for precise control of reaction conditions would be essential to ensure consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The quinoline core can undergo oxidation reactions, typically forming quinoline N-oxides.

Reduction: The triazole and quinoline rings can be reduced under specific conditions, although these reactions are less common due to the stability of these heterocycles.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline or triazole derivatives.

Substitution: Various sulfonamide or sulfone derivatives.

Applications De Recherche Scientifique

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline has several applications in scientific research:

Medicinal Chemistry: It is investigated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. Its potential anticancer activity is also being explored, particularly in targeting specific cancer cell lines.

Biological Studies: The compound is used in studies to understand its mechanism of action at the molecular level, including its interaction with enzymes and receptors.

Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

Industrial Applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Quinolinyl Sulfonamides: These compounds share the quinoline and sulfonyl groups but lack the azetidine and triazole moieties.

1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different core structures.

Azetidine-Containing Compounds: Molecules featuring the azetidine ring but with different substituents.

Uniqueness

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline is unique due to the combination of its quinoline, sulfonyl, azetidine, and triazole moieties. This unique structure imparts distinct biological activities and makes it a versatile compound for various applications in medicinal and chemical research.

Propriétés

IUPAC Name |

8-[3-(triazol-1-yl)azetidin-1-yl]sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c20-22(21,18-9-12(10-18)19-8-7-16-17-19)13-5-1-3-11-4-2-6-15-14(11)13/h1-8,12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHHVBVSYHGOEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2754680.png)

![10-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2754681.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754685.png)

![rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2754689.png)

![3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2754695.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2754696.png)

![1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine](/img/structure/B2754700.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2754702.png)